[8-L-arginine] deaminovasopressin

V2 receptor selectivity antidiuretic activity vasopressor effect

[8-L-arginine] deaminovasopressin, designated INN desmopressin and often abbreviated as dDAVP, is a first-generation synthetic structural analog of the endogenous neurohypophyseal hormone arginine vasopressin (AVP). It is distinguished chemically by two specific modifications: deamination of the N-terminal 1-cysteine residue and substitution of the natural 8-L-arginine with 8-D-arginine.

Molecular Formula C46H64N14O13S2
Molecular Weight 1085.2 g/mol
Cat. No. B12397766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8-L-arginine] deaminovasopressin
Molecular FormulaC46H64N14O13S2
Molecular Weight1085.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O
InChIInChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyOTXIQMVJHKNRPQ-LGYYRGKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Desmopressin ([8-L-Arginine] Deaminovasopressin) Peptide Profile for Research and Industrial Procurement


[8-L-arginine] deaminovasopressin, designated INN desmopressin and often abbreviated as dDAVP, is a first-generation synthetic structural analog of the endogenous neurohypophyseal hormone arginine vasopressin (AVP) [1]. It is distinguished chemically by two specific modifications: deamination of the N-terminal 1-cysteine residue and substitution of the natural 8-L-arginine with 8-D-arginine [2]. These alterations confer a potent, selective agonism for the vasopressin type 2 (V2) receptor, yielding enhanced antidiuretic and hemostatic activities with a markedly prolonged duration of action and reduced vasopressor effects relative to the native hormone [3].

Procurement Rationale: Why [8-L-Arginine] Deaminovasopressin (dDAVP) Cannot Be Substituted with Other Vasopressin Analogs


Scientific and industrial users cannot interchangeably substitute [8-L-arginine] deaminovasopressin with other vasopressin analogs or the native hormone due to its unique pharmacophoric signature arising from the 1-deamino and 8-D-arginine modifications [1]. These structural changes drive a profound functional divergence: native arginine vasopressin (AVP) and other analogs like lysine vasopressin (LVP) exhibit broad receptor promiscuity, acting on V2 (antidiuretic), V1a (vasopressor), and oxytocin (uterotonic) receptors, leading to off-target effects such as hypertension and abdominal cramping [2]. In contrast, desmopressin's engineered conformation confers high selectivity for the V2 receptor, resulting in an antidiuretic-to-pressor activity ratio that is increased by 2000- to 3000-fold compared to AVP [3]. This enables effective antidiuretic action at doses far below the threshold for vascular or smooth muscle effects [2]. Furthermore, its markedly prolonged elimination half-life eliminates the need for frequent re-dosing, a critical limitation of the native hormone [4]. For applications demanding precise V2R agonism without cardiovascular or oxytocic side effects, substitution with generic vasopressin or non-selective analogs is scientifically and functionally invalid.

Quantitative Differentiation Evidence for Desmopressin ([8-L-Arginine] Deaminovasopressin) Against Comparator Analogs


Functional Selectivity: >2000-Fold Higher Antidiuretic-to-Pressor Ratio vs. Arginine Vasopressin (AVP)

Desmopressin exhibits an antidiuretic-to-vasopressor activity ratio that is 2000 to 3000 times greater than that of its endogenous comparator, arginine vasopressin (AVP) [1]. The structural modifications (1-deamino and 8-D-arginine) confer high selectivity for the V2 receptor, which mediates antidiuresis, while drastically reducing affinity for V1a receptors that drive vasoconstriction [2]. This functional selectivity index is the primary determinant of its unique therapeutic window.

V2 receptor selectivity antidiuretic activity vasopressor effect functional selectivity ratio arginine vasopressin

Antidiuretic Potency: 2- to 50-Fold Enhancement over Native Arginine Vasopressin

Compared to the native hormone arginine vasopressin (AVP), desmopressin demonstrates a 2- to 50-fold increase in antidiuretic potency [1]. This enhancement is a direct consequence of the 1-deamino and 8-D-arginine substitutions, which increase metabolic stability and V2 receptor binding affinity [2]. The observed range in potency enhancement reflects variations across different in vivo and in vitro assay systems, but the trend of superior antidiuretic efficacy is consistent and robust.

V2 receptor agonism antidiuretic potency in vivo efficacy arginine vasopressin

Pharmacokinetic Advantage: Prolonged Elimination Half-Life vs. Lysine Vasopressin (LVP) and AVP

Desmopressin exhibits a markedly prolonged elimination half-life compared to both native arginine vasopressin (AVP) and the related analog lysine vasopressin (LVP) [1]. A direct head-to-head pharmacokinetic analysis using intranasal administration reports biphasic half-lives for desmopressin of 7.8 minutes (fast phase) and 75.5 minutes (slow phase) [2]. In contrast, LVP showed half-lives of only 2.5 minutes (fast phase) and 14.5 minutes (slow phase) under identical conditions [2]. The elimination half-life of AVP is reported to be less than 10 minutes [1]. This 3- to 5-fold increase in the slow-phase half-life for desmopressin over LVP drives an extended duration of action.

pharmacokinetics half-life duration of action lysine vasopressin arginine vasopressin

V2 Receptor Binding Determinants: Structural Basis for Selectivity Over V1a and OT Receptors

Molecular modeling studies reveal that the 1-deamino and 8-D-arginine modifications in desmopressin are critical for its high selectivity for the V2 receptor over the related V1a (vasopressor) and oxytocin (OT) receptors [1]. Specifically, the interactions responsible for its selective binding to the V2 receptor have been examined using molecular dynamics simulations of the agonist-bound state in a membrane-aqueous system [1]. The study demonstrates that these structural changes lead to negligible pressor and uterotonic activity [1]. Further mutagenesis studies confirm that residues 1 and 8 in the peptide modulate species-selective binding to the V2 receptor [2].

V2 receptor molecular dynamics binding affinity receptor selectivity V1a receptor oxytocin receptor

Procurement-Driven Application Scenarios for Desmopressin ([8-L-Arginine] Deaminovasopressin)


In Vivo Research Models of Water Balance and Renal Physiology

For studies of antidiuresis, diabetes insipidus (central), or renal concentrating mechanisms, desmopressin is the unequivocal tool of choice. Its >2000-fold selectivity for the V2 receptor over V1a receptors eliminates the confounding variables of blood pressure changes or oxytocic effects that would be introduced by using native arginine vasopressin or less selective analogs . The prolonged half-life (75.5 min slow phase vs. 14.5 min for LVP) allows for stable, sustained antidiuresis over hours rather than minutes, simplifying experimental design and reducing the need for continuous infusion .

Coagulation Research: Factor VIII and von Willebrand Factor Release Assays

Desmopressin is the standard agonist for stimulating the release of Factor VIII and von Willebrand factor (vWF) from endothelial storage sites (Weibel-Palade bodies) . Its potency in increasing plasma Factor VIII activity by 2- to 4-fold makes it an essential reagent for studying hemostatic pathways in vitro and ex vivo . The high V2 selectivity ensures that the observed effects on coagulation are not confounded by concurrent vasoconstriction, which could alter blood flow and shear stress, key modulators of the coagulation cascade.

V2 Receptor Pharmacology and Drug Discovery Studies

As the archetypal selective V2 receptor agonist, desmopressin serves as a benchmark reference compound in drug discovery programs targeting the vasopressin receptor family . Its well-characterized binding mode, involving specific interactions mediated by residues 1 and 8, provides a structural template for the design of novel V2R modulators . Procurement of high-purity desmopressin is essential for establishing baseline activity in high-throughput screening assays, competitive binding studies, and functional assays (e.g., cAMP accumulation) aimed at identifying or characterizing new V2R agonists or antagonists.

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